![molecular formula C22H19ClN2O4S2 B12004328 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-08-2](/img/structure/B12004328.png)
2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities.
- Its chemical structure consists of a thiazolopyrimidine core with a 2-methoxyethyl group, a 4-chlorobenzylidene moiety, and a thiophen-2-yl substituent.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Vorbereitungsmethoden
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: In this method, an arylboronic acid (or boronate ester) reacts with an aryl halide (such as 4-chlorobenzyl bromide) in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction occurs under mild conditions.
Industrial Production: While I don’t have specific industrial production details, research laboratories typically prepare Compound X on a smaller scale for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory activities.
Industry: Industries may use Compound X as a starting material for drug development or other applications.
Wirkmechanismus
- Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
- Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiazolopyrimidines with diverse substituents exist, but Compound X’s specific combination of functional groups makes it unique.
Uniqueness: Highlighting its distinct features, such as the 2-methoxyethyl group and the thiophen-2-yl substituent, sets it apart from related compounds.
Remember that Compound X’s potential applications and mechanisms are still subjects of ongoing research
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Sigma-Aldrich: ETHYL (2E)-2-(4-CHLOROBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Sigma-Aldrich: 2-METHOXYETHYL (2E)-7-METHYL-3-OXO-2-[4-(PENTYLOXY)BENZYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-
Eigenschaften
CAS-Nummer |
617697-08-2 |
|---|---|
Molekularformel |
C22H19ClN2O4S2 |
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ |
InChI-Schlüssel |
CNGXDDLVHHQKRH-SFQUDFHCSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


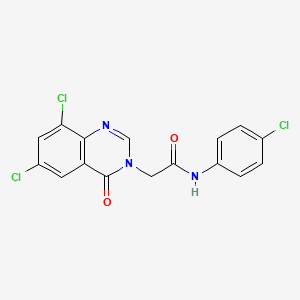
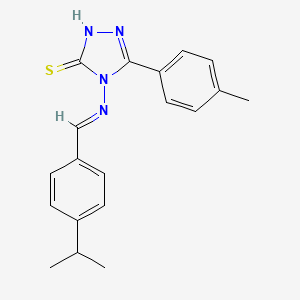
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)

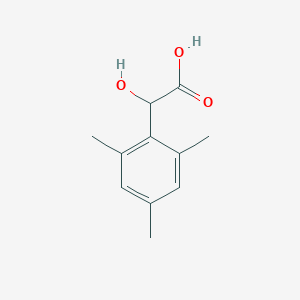
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)
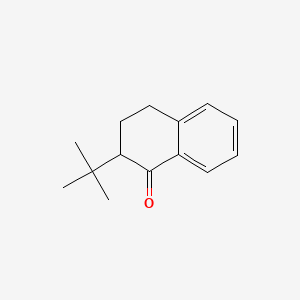
![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)
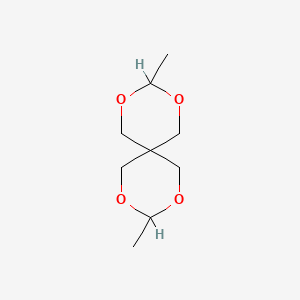
![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)
